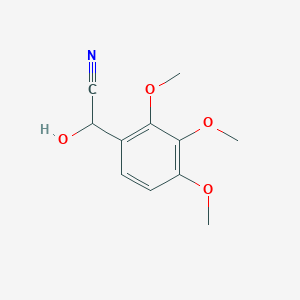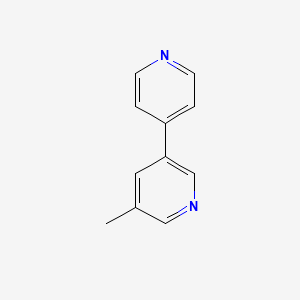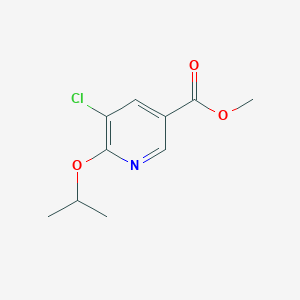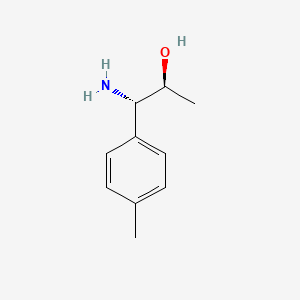
(1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process often includes multiple purification steps, such as crystallization and chromatography, to isolate the desired enantiomer .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. It is also employed in asymmetric synthesis to produce enantiomerically pure compounds .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its chiral nature makes it a valuable tool for understanding stereospecific biochemical processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biochemical pathways. The compound’s stereochemistry is essential for its activity, as it determines the orientation and binding affinity to the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
Uniqueness
(1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of a methyl-substituted phenyl group. This combination of features provides distinct reactivity and binding properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(1S,2S)-1-amino-1-(4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10+/m0/s1 |
Clé InChI |
HZSTYYBSLOXCOR-WCBMZHEXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H]([C@H](C)O)N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


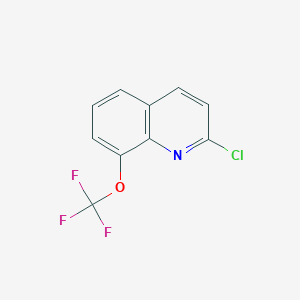
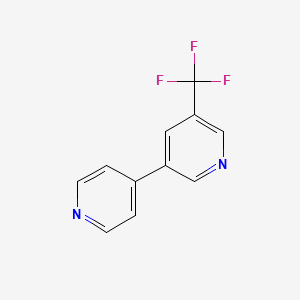
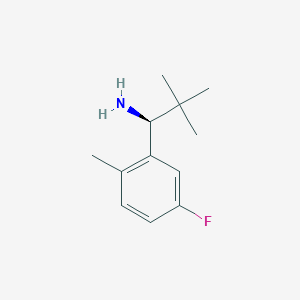

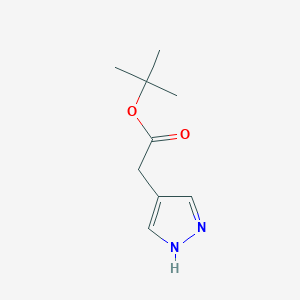
![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13026445.png)
![6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026450.png)
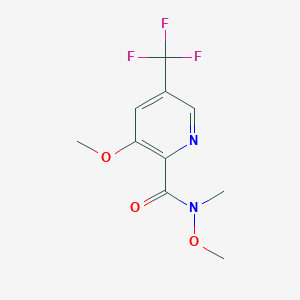
![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)

